molecular formula C15H14BrN B14519391 (E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine CAS No. 62399-22-8

(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine

Cat. No.: B14519391
CAS No.: 62399-22-8
M. Wt: 288.18 g/mol
InChI Key: JXBKLDABSOWUHY-UHFFFAOYSA-N
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Description

(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a methanimine group substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine typically involves the bromination of a precursor compound followed by a condensation reaction. One common method involves the bromination of 4-methylbenzyl alcohol to form 4-(bromomethyl)toluene. This intermediate is then reacted with 4-methylbenzylamine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agents and conditions used.

    Reduction Reactions: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reaction conditions typically involve moderate temperatures and the use of polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. Reactions are often carried out under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include substituted phenylmethanimines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.

    Reduction Reactions: Products include amines formed by the reduction of the imine group.

Scientific Research Applications

(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution and condensation reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The imine group can participate in reversible binding interactions, influencing the compound’s activity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

62399-22-8

Molecular Formula

C15H14BrN

Molecular Weight

288.18 g/mol

IUPAC Name

1-[4-(bromomethyl)phenyl]-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C15H14BrN/c1-12-2-8-15(9-3-12)17-11-14-6-4-13(10-16)5-7-14/h2-9,11H,10H2,1H3

InChI Key

JXBKLDABSOWUHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)CBr

Origin of Product

United States

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